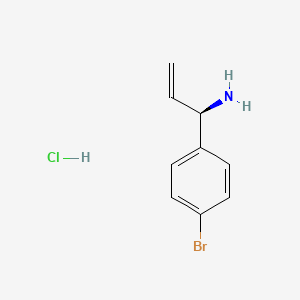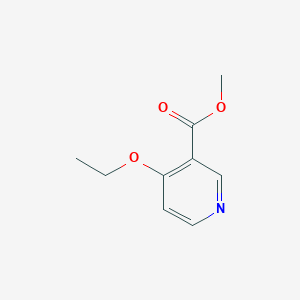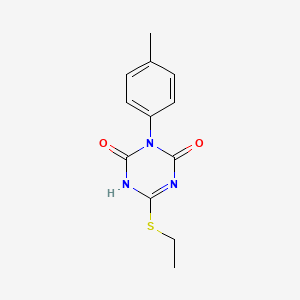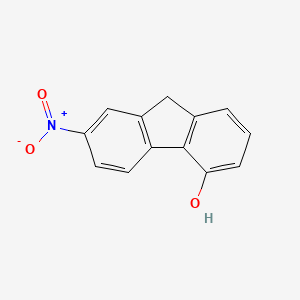
5-Hydroxy-2-nitrofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-nitrofluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a hydroxyl group at the 5th position and a nitro group at the 2nd position on the fluorene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrofluorene typically involves the nitration of fluorene followed by hydroxylation. One common method is the nitration of fluorene using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrofluorene. This intermediate is then hydroxylated using a suitable hydroxylating agent such as sodium hydroxide or potassium hydroxide under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-2-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-nitrofluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its mutagenic and carcinogenic properties, particularly in relation to its metabolites.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The biological activity of 5-Hydroxy-2-nitrofluorene is primarily due to its ability to form reactive intermediates. These intermediates can covalently bind to DNA, RNA, and proteins, leading to mutagenic and carcinogenic effects . The compound is metabolized by enzymes such as cytochrome P450, which catalyze the formation of reactive epoxides and hydroxylamines. These metabolites can interact with cellular macromolecules, causing mutations and other toxic effects.
Comparación Con Compuestos Similares
2-Nitrofluorene: Lacks the hydroxyl group at the 5th position but shares similar mutagenic properties.
8-Nitrofluoranthene: Another nitro-polycyclic aromatic hydrocarbon with higher mutagenic activity compared to 2-nitrofluorene.
3-Nitrofluoranthene: Similar to 8-nitrofluoranthene in terms of structure and bioactivity.
Uniqueness: 5-Hydroxy-2-nitrofluorene is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and reactivity in various chemical reactions, while the nitro group contributes to its mutagenic and carcinogenic properties.
Propiedades
Número CAS |
99585-29-2 |
|---|---|
Fórmula molecular |
C13H9NO3 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
7-nitro-9H-fluoren-4-ol |
InChI |
InChI=1S/C13H9NO3/c15-12-3-1-2-8-6-9-7-10(14(16)17)4-5-11(9)13(8)12/h1-5,7,15H,6H2 |
Clave InChI |
PUBWNFCPDVSCQF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



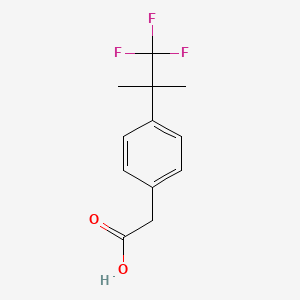
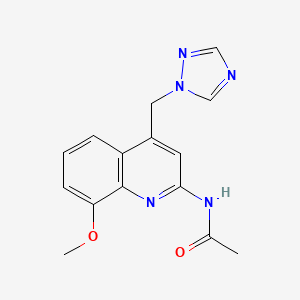
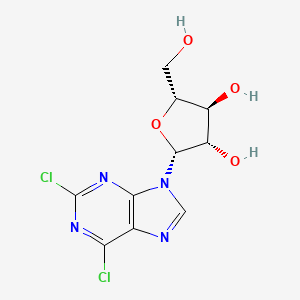
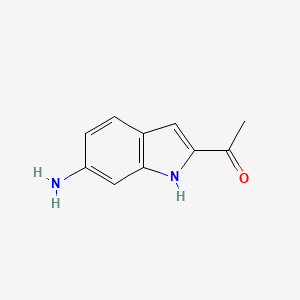
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
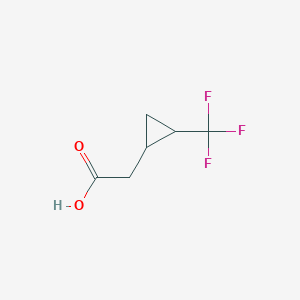
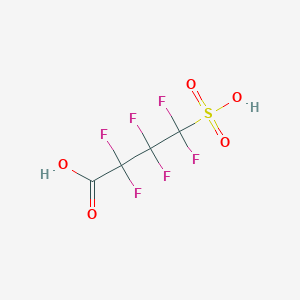
![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
